molecular formula C17H16N2O2S B5372401 N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide

货号 B5372401
分子量: 312.4 g/mol
InChI 键: AHMIBCNSOSKADW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. This compound has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.

作用机制

The mechanism of action of N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide involves the selective blockade of T-type calcium channels. T-type calcium channels are involved in the regulation of neuronal excitability, and their blockade can lead to the reduction of neuronal activity. This compound has been shown to selectively block T-type calcium channels, which are expressed in various regions of the brain and play a critical role in the pathophysiology of epilepsy, neuropathic pain, and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain in animal models of neuropathic pain. Furthermore, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

实验室实验的优点和局限性

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide has a number of advantages for use in laboratory experiments. It is a potent and selective T-type calcium channel blocker, which makes it an ideal compound for studying the role of T-type calcium channels in various diseases. Additionally, this compound has been extensively studied in preclinical models, which provides a robust foundation for further research. However, there are also limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. Furthermore, the optimal dosing and administration of this compound for various diseases have not yet been determined.

未来方向

There are a number of future directions for research on N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide. One area of focus is the development of new therapeutic applications for this compound. For example, this compound may have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of this compound in humans. Finally, there is a need for further research on the optimal dosing and administration of this compound for various diseases.

合成方法

The synthesis of N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide involves a multi-step process that starts with the reaction of 3-methyl-2-thiophenecarboxaldehyde with cyclopropylamine to form the corresponding imine. This intermediate is then reacted with 2,1-benzisoxazole-3-carboxylic acid to give the desired product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it an ideal compound for scientific research.

科学研究应用

N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders. In preclinical studies, this compound has been shown to effectively reduce seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain in animal models of neuropathic pain. Furthermore, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

属性

IUPAC Name

N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-9-22-15(11)10-19(12-6-7-12)17(20)16-13-4-2-3-5-14(13)18-21-16/h2-5,8-9,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIBCNSOSKADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C2CC2)C(=O)C3=C4C=CC=CC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。